molecular formula C24H22ClN5O3 B2564254 1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-96-2

1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2564254
M. Wt: 463.92
InChI Key: TXRBXSGCBFDKMK-UHFFFAOYSA-N
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Description

The compound “1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It has been demonstrated to have good preclinical drug metabolism and pharmacokinetics (DMPK) properties . After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with various functional groups present. These include a chlorophenyl group, a dimethoxyphenyl group, a pyridinyl group, and a triazole group. The presence of these groups can significantly influence the compound’s physical and chemical properties, as well as its biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For this compound, specific physical and chemical properties such as melting point, IR spectrum, and NMR data have been reported .

Scientific Research Applications

Synthesis and Antioxidant Properties

A series of triazole derivatives, including 1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide, have been synthesized and explored for their potential antioxidant properties. Specifically, compounds were synthesized by treating 4-amino-3-(4-chlorophenyl)-5-(pyridine-4-yl)-4H-1,2,4-triazole with selected aldehydes, and their structures were characterized using various analytical techniques. These compounds were evaluated for antioxidant and antiradical activities, suggesting potential applicability in contexts where oxidative stress is a concern (Bekircan et al., 2008).

Bioevaluation as Antimicrobial Agents

Derivatives of triazole compounds have been studied for their potential as antimicrobial agents. Specifically, new derivatives of pyrrole, modifying atoms of chlorine, amide, and 1,3-oxazole fragments, have been synthesized. These compounds show promise as antimicrobial agents, particularly against Staphylococcus and Candida albiсans, indicating their relevance in the search for new, effective antimicrobial substances (Research Article, 2020).

Future Directions

The future directions for research on this compound could include further investigation of its pharmacological properties, exploration of its potential therapeutic applications, and development of more efficient synthesis methods. Given its demonstrated pharmacodynamic effects, it may have potential as a therapeutic agent in the treatment of certain diseases .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O3/c1-32-20-10-5-16(14-21(20)33-2)11-13-27-24(31)22-23(17-4-3-12-26-15-17)30(29-28-22)19-8-6-18(25)7-9-19/h3-10,12,14-15H,11,13H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRBXSGCBFDKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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